
1,1',1'',1'''-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is a complex organic compound that features a sulfonyl group, phenylene rings, phosphine groups, and pyrrole units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as sulfonylbis(2,1-phenylene) and phosphinetriyl derivatives. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, phenols, and phosphine ligands.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylene or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylene or pyrrole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique catalytic properties.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features could interact with biological targets, leading to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential. The presence of multiple functional groups allows for diverse interactions with biological systems, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of advanced materials. Its unique structure could contribute to the properties of polymers, coatings, or other materials.
Mécanisme D'action
The mechanism by which “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” exerts its effects depends on its specific application. In catalysis, the compound may act as a ligand, facilitating the activation of substrates and promoting chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-imidazole)
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyridine)
Uniqueness
Compared to similar compounds, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is unique due to the presence of pyrrole units, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Propriétés
Formule moléculaire |
C28H24N4O4P2S |
|---|---|
Poids moléculaire |
574.5 g/mol |
Nom IUPAC |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]sulfonylphenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O4P2S/c33-39(34,27-15-3-1-13-25(27)35-37(29-17-5-6-18-29)30-19-7-8-20-30)28-16-4-2-14-26(28)36-38(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
Clé InChI |
JYJHYSSIPPMHCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OP(N2C=CC=C2)N3C=CC=C3)S(=O)(=O)C4=CC=CC=C4OP(N5C=CC=C5)N6C=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




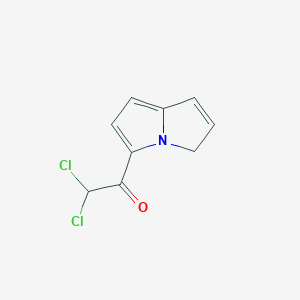
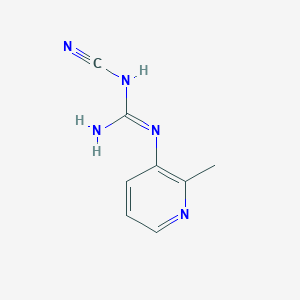
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
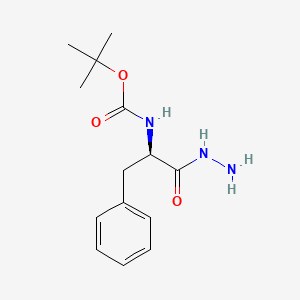
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
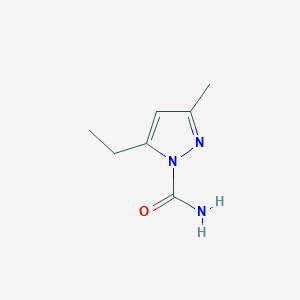

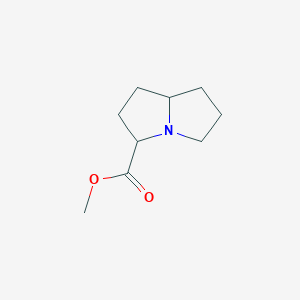

![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
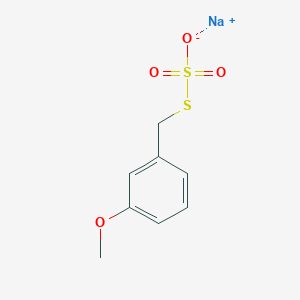
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
